N-(3-methoxybenzyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(3-methoxybenzyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C23H25N3O6 and its molecular weight is 439.468. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
Compounds with structures similar to "N-(3-methoxybenzyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide" have been explored for their pharmacological potential, including activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. For instance, pyridazino(4,5-b)indole-1-acetamide compounds have been synthesized and evaluated for various biological activities, highlighting their potential in drug discovery processes (Habernickel, 2002). Furthermore, benzyl N-acetylcarbamate potassium salts have been developed as versatile reagents for the synthesis of N-alkylacetamides, indicating their utility in the production of pharmaceutical products (Sakai et al., 2022).
Neurological Research
Certain derivatives have been investigated for their central nervous system (CNS) activities, with specific compounds showing strong binding to rat brain membrane, suggesting implications for neurological research and potential therapeutic applications (Barlin et al., 1992).
Imaging Studies
Aryloxyanilide ligands, closely related to the compound , have been synthesized for imaging brain peripheral benzodiazepine receptors, demonstrating their application in positron emission tomography (PET) imaging and neurological research (Briard et al., 2008).
Antioxidant Activity
Studies on simpler capsaicin derivatives, which share structural similarities with the queried compound, have evaluated their antioxidant abilities, providing insights into their potential for combating oxidative stress and related diseases (Yancheva et al., 2020).
Antinociceptive Activity
Research into pyridazinone derivatives has revealed compounds with significant antinociceptive activities, suggesting their use in pain management and the development of new analgesic drugs (Doğruer et al., 2000).
Anticancer Research
Certain acetamide derivatives have been synthesized and tested for their anticancer activities, underscoring the importance of these compounds in the search for new anticancer agents (Al-Sanea et al., 2020).
Synthetic Chemistry and Material Science
In synthetic chemistry, these compounds serve as intermediates and reagents for the synthesis of various bioactive molecules, illustrating their broad applicability in creating new materials and pharmaceuticals. For instance, new pyridazinone derivatives have been developed for their potential use in antimicrobial and antifungal applications, showcasing the versatility of these compounds in contributing to new therapeutic solutions (Hossan et al., 2012).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group has a critical role in the fitting of certain analogs into the binding sites of their targets, and alterations in the tmp moiety have been associated with changes in the biological activity of these analogs .
Biochemical Pathways
Compounds containing the tmp group have been associated with various bioactivity effects, indicating their potential involvement in multiple biochemical pathways .
Pharmacokinetics
It is known to be an oil-soluble organic compound , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Compounds containing the tmp group have displayed notable anti-cancer effects and have shown promising anti-fungal, anti-bacterial, and antiviral properties . They have also demonstrated significant efficacy against various parasites and have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Action Environment
As an oil-soluble compound , its action may be influenced by the lipid environment in the body.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-29-17-7-5-6-15(10-17)13-24-21(27)14-26-22(28)9-8-18(25-26)16-11-19(30-2)23(32-4)20(12-16)31-3/h5-12H,13-14H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETHDXIJHZMNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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